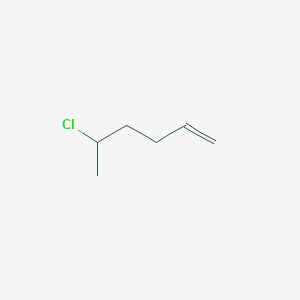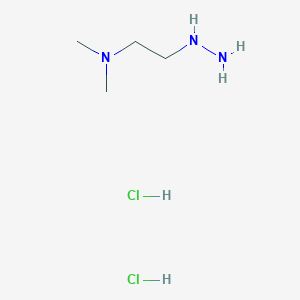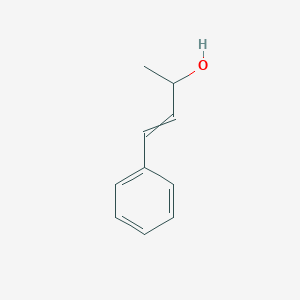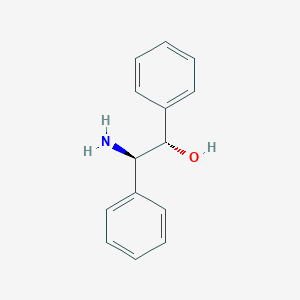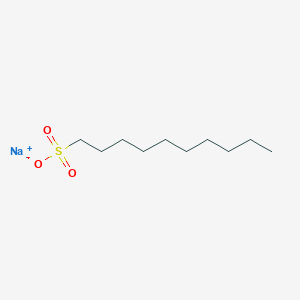
Sodium decane-1-sulfonate
描述
作用机制
Target of Action
Sodium decane-1-sulfonate is primarily used as an anionic surfactant . Its primary targets are organic small molecule compounds, which it interacts with during high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography . The compound’s anionic sulfonate counterion permits the separation and resolution of positively charged analytes .
Mode of Action
The compound acts as a reactant to generate defined ubiquitin-protein conjugates . This process can result in high yields even at low concentrations . The compound’s anionic nature allows it to interact with positively charged analytes, facilitating their separation and resolution during chromatographic processes .
Pharmacokinetics
As a surfactant, it is likely to influence the solubility and hence the bioavailability of other compounds in a solution .
Result of Action
The primary result of this compound’s action is the generation of defined ubiquitin-protein conjugates . This can lead to high yields of these conjugates even at low concentrations . Additionally, in chromatographic processes, the compound facilitates the separation and resolution of positively charged analytes .
Action Environment
As a surfactant, its action is likely to be influenced by factors such as ph, temperature, and the presence of other compounds in the solution .
生化分析
Biochemical Properties
Sodium decane-1-sulfonate acts as a reactant to generate defined ubiquitin-protein conjugates . The anionic sulfonate counterion permits the separation and resolution of positively charged analytes . It interacts with several biomolecules, including enzymes and proteins, to exert its biochemical effects .
Cellular Effects
As an anionic surfactant, it may influence cell function by interacting with cell membranes and proteins .
Molecular Mechanism
It is known to be involved in the analysis of peptides and proteins in HPLC, suggesting that it may interact with these biomolecules
Temporal Effects in Laboratory Settings
It is known to have a melting point of over 300°C .
Metabolic Pathways
As an anionic surfactant, it may interact with various enzymes and cofactors .
Transport and Distribution
As an anionic surfactant, it may interact with various transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The resulting product is then purified through recrystallization from ethanol and dried over silica gel .
化学反应分析
Types of Reactions: Sodium decane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to decane.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Decane.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
科学研究应用
Sodium decane-1-sulfonate has a wide range of applications in scientific research:
相似化合物的比较
- Sodium octane-1-sulfonate
- Sodium heptane-1-sulfonate
- Sodium hexane-1-sulfonate
- Sodium dodecane-1-sulfonate
Comparison: Sodium decane-1-sulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in separating and resolving positively charged analytes in chromatographic techniques . In comparison, shorter-chain sulfonates like sodium hexane-1-sulfonate may have higher solubility but lower surfactant efficiency, while longer-chain sulfonates like sodium dodecane-1-sulfonate may have higher surfactant efficiency but lower solubility .
属性
CAS 编号 |
13419-61-9 |
|---|---|
分子式 |
C10H22NaO3S |
分子量 |
245.34 g/mol |
IUPAC 名称 |
sodium;decane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |
InChI 键 |
SBNUEVPRRHCPNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCS(=O)(=O)O.[Na] |
| 13419-61-9 | |
Pictograms |
Irritant |
同义词 |
1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



